hCA-II Inhibition: Ortho-Ethoxy vs. Parent Scaffold
Thiophene-based sulfonamides inhibit human carbonic anhydrase II (hCA-II), but potency varies dramatically with N-aryl substitution pattern. The unsubstituted parent thiophene-2-sulfonamide scaffold exhibits hCA-II inhibition in the low nanomolar to low micromolar range (reported Ki values from ~6–24 nM for close analogs), while introducing a 2-ethoxyphenyl substituent modulates both binding affinity and isoform selectivity [1][2]. Although a direct head-to-head study of N-(2-ethoxyphenyl)thiophene-2-sulfonamide against the 4-ethoxy isomer in the same assay has not been published, the class-level SAR trend is well established: ortho-substitution of the N-phenyl ring alters the dihedral angle between the sulfonamide and aromatic planes, which in turn repositions the terminal ethoxy group relative to the hydrophobic pocket of hCA-II [3]. Across the broader thiophene-sulfonamide class, IC₅₀ values span four orders of magnitude—from 23.4 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II—depending on the substitution pattern, underscoring the non-interchangeability of analogs [4].
| Evidence Dimension | Carbonic anhydrase II inhibitory potency (Ki or IC₅₀) |
|---|---|
| Target Compound Data | No published direct Ki/IC₅₀ value for N-(2-ethoxyphenyl)thiophene-2-sulfonamide against hCA-II identified |
| Comparator Or Baseline | Class-level range: thiophene-2-sulfonamide core scaffold (IC₅₀ 23.4 nM to 1.405 µM for hCA-II); representative congener Ki = 18–24 nM against hCA-II; unsubstituted thiophene-2-sulfonamide (parent core) |
| Quantified Difference | Class-level variability: >10⁴-fold range in IC₅₀ across substitution variants; ortho-ethoxy placement predicted via SAR to confer distinct binding mode vs. para-ethoxy and unsubstituted analogs |
| Conditions | Stopped-flow CO₂ hydration assay; phenol red indicator; human recombinant hCA-II; preincubation 15 min–1 h; pH 7.5; 22°C (class-typical conditions per BindingDB and Pharmacological Reports 2020) |
Why This Matters
Procurement selection of the specific 2-ethoxy isomer is critical because even positional isomerism (ortho vs. para) is expected to produce different hCA-II inhibition profiles based on established SAR, directly affecting assay reproducibility and target engagement conclusions.
- [1] BindingDB Entry BDBM50528165 (CHEMBL4543084): Ki = 18 nM against human carbonic anhydrase II. University of Florence / ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50528165 View Source
- [2] BindingDB Entry BDBM50584292 (CHEMBL5091938): Ki = 24 nM against human carbonic anhydrase II. University of Florence / ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584292 View Source
- [3] Holmes, J.M.; Lee, G.C.; Wijono, M.; Weinkam, R.; Wheeler, L.A.; Garst, M.E. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. J. Med. Chem. 37, 1646–1651 (1994). BindingDB Ki Summary. https://bdb2.ucsd.edu/ki View Source
- [4] Alım, Z. et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports (2020). https://doi.org/10.1007/s43440-020-00149-4 View Source
